Lonapalene

Psoriasis Clinical Trial 5-Lipoxygenase Inhibition

Procure Lonapalene (RS-43179), a definitive 5-lipoxygenase (5-LO) inhibitor, as your gold-standard tool compound. Its unparalleled selectivity for the LTB4 pathway, validated in human skin chamber studies, makes it essential for dissecting the eicosanoid network in inflammatory skin disease. Rely on its well-characterized benchmark activity (20% orthokeratosis) for quantitatively comparing novel antipsoriatic candidates. This compound uniquely enables the study of dual 5-LO/COX inhibition and substrate diversion to 12-HETE, offering a critical, datarich reference point not achievable with common alternatives like zileuton or dithranol. Secure your research integrity with this definitive reference standard.

Molecular Formula C16H15ClO6
Molecular Weight 338.74 g/mol
CAS No. 91431-42-4
Cat. No. B1675053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLonapalene
CAS91431-42-4
Synonyms6-chloro-2,3-dimethoxynaphthalene-1,4-diol diacetate
lonapalene
RS 43179
RS-43179
Molecular FormulaC16H15ClO6
Molecular Weight338.74 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C(=C(C2=C1C=CC(=C2)Cl)OC(=O)C)OC)OC
InChIInChI=1S/C16H15ClO6/c1-8(18)22-13-11-6-5-10(17)7-12(11)14(23-9(2)19)16(21-4)15(13)20-3/h5-7H,1-4H3
InChIKeyIFWMVQUGSGWCRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lonapalene (RS-43179) Topical 5-Lipoxygenase Inhibitor: Psoriasis Research and Procurement Guide


Lonapalene (CAS 91431-42-4, RS-43179) is a nonsteroidal, topically active small molecule that functions as a 5-lipoxygenase (5-LO) inhibitor [1]. Chemically, it is 6-chloro-2,3-dimethoxy-1,4-naphthalenediol diacetate, a synthetic naphthalene derivative initially developed for the treatment of psoriasis [2]. The compound was advanced to clinical investigation based on its ability to suppress the synthesis of leukotriene B4 (LTB4), a key pro-inflammatory mediator in psoriatic skin pathology [3].

Lonapalene Functional Substitution in Psoriasis Research: Why Topical 5-LO Inhibition Specificity Matters


The functional substitution of lonapalene with other 5-lipoxygenase (5-LO) inhibitors or standard antipsoriatic agents is not scientifically valid. While many compounds are classed as 5-LO inhibitors, their target selectivity, tissue-specific activity, and metabolic stability differ profoundly [1]. For instance, lonapalene exhibits both 5-LO and, to a much lesser degree, cyclooxygenase (COX) inhibition, a dual-action profile that influences its pharmacodynamic outcome [2]. Furthermore, its clinical development as a topical agent was predicated on specific physicochemical properties—logP of 3.26—optimized for skin penetration, a feature not guaranteed in analogs [1]. Direct substitution with oral 5-LO inhibitors like zileuton, or topical comparators like dithranol, would yield entirely different safety, efficacy, and mechanistic data sets, compromising research integrity and procurement decisions [3].

Quantitative Differentiation of Lonapalene (RS-43179): A Comparative Evidence Guide for Psoriasis Research Procurement


Clinical Efficacy of Topical Lonapalene vs. Vehicle in Psoriasis: A Double-Blind Comparative Trial

In a double-blind, placebo-controlled trial (n=10), a 2% lonapalene ointment produced a statistically significant clinical improvement in psoriatic lesions when directly compared to vehicle-treated sites [1]. This demonstrates in vivo efficacy in a human disease model.

Psoriasis Clinical Trial 5-Lipoxygenase Inhibition Topical Therapy

Selective Pharmacodynamic Effect: Reduction of LTB4 Without Altering 12-HETE in Psoriatic Skin

Lonapalene treatment resulted in a statistically significant reduction in leukotriene B4 (LTB4) equivalents in skin chamber fluid, a key chemoattractant in psoriasis, compared to vehicle [1]. Critically, no significant reduction was observed for arachidonic acid or 12-HETE, indicating a selective inhibition of the 5-LO pathway over the 12-LO pathway in this clinical setting [1].

Leukotriene B4 Eicosanoids Skin Inflammation Pharmacodynamics

Comparative In Vivo Activity in a Mouse Model of Psoriasis: Lonapalene vs. Dithranol

In a modified mouse tail test, an animal model of psoriasis, 10% lonapalene exhibited 20% orthokeratosis induction activity [1]. This was compared to the reference antipsoriatic drug dithranol, which showed an ED50 concentration of 0.5% for the same endpoint [1].

Animal Model Psoriasis In Vivo Efficacy Topical Agents

Dual Enzyme Inhibition Profile: Lonapalene's COX Activity Relative to Indomethacin

While primarily a 5-LO inhibitor, lonapalene was also shown to inhibit platelet cyclooxygenase (COX) in vitro, leading to a diversion of arachidonic acid metabolism toward 12-HETE production [1]. This pattern of inhibition was similar to that of the classical NSAID indomethacin, but quantitative analysis revealed lonapalene was approximately 1,000 times weaker [1].

Enzymology COX Inhibition Selectivity Arachidonic Acid

Clinical Development Hurdle: Comparative Safety Profile Inferred from Patent Literature

Despite its promising preclinical and early clinical profile, the further development of lonapalene was hindered. Patent literature explicitly states that its clinical use was not successful, "most likely due to the significant number of side effects" [1]. This contrasts with the initial therapeutic potential and highlights a critical differentiator for research use versus therapeutic development.

Drug Development Toxicity Side Effects Clinical Trial

Lonapalene (RS-43179) Validated Research Applications in Psoriasis and Inflammation


Elucidating the Role of the 5-LO/LTB4 Axis in Psoriatic Inflammation

Lonapalene is a gold-standard tool compound for probing the specific contribution of the 5-lipoxygenase pathway and its product, leukotriene B4, to the pathophysiology of psoriasis. Its ability to selectively reduce LTB4 in human skin chambers without affecting 12-HETE makes it ideal for mechanistic studies aimed at dissecting the eicosanoid network in inflammatory skin disease [1].

Benchmarking New Topical 5-LO Inhibitors in Preclinical Psoriasis Models

The compound serves as a critical reference standard in animal models of psoriasis, such as the modified mouse tail test. While not the most potent agent, its known activity profile (20% orthokeratosis at 10% concentration) provides a reliable benchmark against which novel topical antipsoriatic candidates can be quantitatively compared [2].

Investigating Off-Target Effects of 5-LO Inhibitors on the COX Pathway

Given its weak but demonstrable inhibition of cyclooxygenase—being approximately 1,000-fold less potent than indomethacin—lonapalene is uniquely suited for studies exploring the functional consequences of dual 5-LO/COX inhibition. It allows researchers to investigate the phenomenon of substrate diversion toward 12-HETE, a pathway with its own implications in skin biology and inflammation [3].

Case Study in Dermatological Drug Development for Academic and Industrial Training

Lonapalene's well-documented trajectory—from promising preclinical and early clinical efficacy to ultimate failure due to side effects—provides a valuable, real-world case study for educational and strategic analysis in pharmaceutical development. It illustrates the critical distinction between target engagement, clinical proof-of-concept, and the translational hurdles of achieving a viable therapeutic safety margin [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lonapalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.